molecular formula C12H11FN2O3S B2853223 Methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate CAS No. 865197-95-1

Methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate

Cat. No. B2853223
CAS RN: 865197-95-1
M. Wt: 282.29
InChI Key: RABFSXZZRYBOPX-OWBHPGMISA-N
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Description

“Methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate” is a chemical compound that contains a benzothiazole core, which is a type of heterocyclic compound . Benzothiazoles are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole core, a fluorine atom at the 6th position, and acetylimino and methyl acetate groups attached to the benzothiazole .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, they can react with aldehydes to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a fluorine atom might influence its reactivity and the acetylimino and methyl acetate groups could affect its solubility .

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction behavior .

properties

IUPAC Name

methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-7(16)14-12-15(6-11(17)18-2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABFSXZZRYBOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate

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